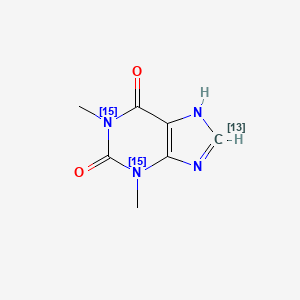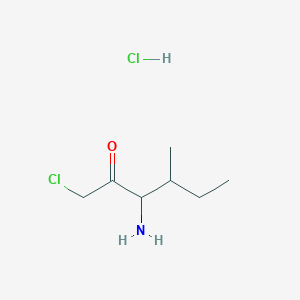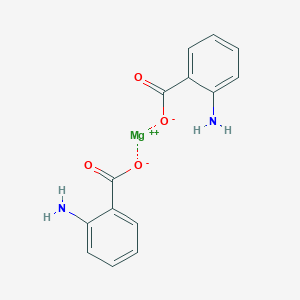
Magnesium 2-aminobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Magnesium 2-aminobenzoate can be synthesized through the reaction of magnesium salts with 2-aminobenzoic acid. One common method involves dissolving 2-aminobenzoic acid in an aqueous solution and then adding a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction mixture is stirred and heated to facilitate the formation of the this compound complex. The resulting product is then filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pH, and concentration of reactants. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Magnesium 2-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The amino group in the 2-aminobenzoate moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 2-aminobenzoate, while substitution reactions can produce various substituted derivatives .
科学研究应用
Magnesium 2-aminobenzoate has several scientific research applications, including:
作用机制
The mechanism of action of magnesium 2-aminobenzoate involves the interaction of magnesium ions with various molecular targets. Magnesium ions play a crucial role in numerous biochemical processes, including enzyme activation, DNA stabilization, and cellular signaling. The 2-aminobenzoate moiety may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes .
相似化合物的比较
Similar Compounds
Benzocaine: A local anesthetic with a similar 4-aminobenzoate structure.
Procaine: Another local anesthetic with a similar structure and function.
Tetracaine: A potent local anesthetic used in ophthalmology and other medical applications.
Butamben: A local anesthetic used for surface anesthesia.
Declopramide: A compound with similar structural features.
Uniqueness
Magnesium 2-aminobenzoate is unique due to the presence of magnesium ions, which confer distinct biochemical properties and potential therapeutic applications. Unlike other similar compounds, this compound can serve as a source of magnesium ions, making it valuable for addressing magnesium deficiency and related conditions .
属性
分子式 |
C14H12MgN2O4 |
|---|---|
分子量 |
296.56 g/mol |
IUPAC 名称 |
magnesium;2-aminobenzoate |
InChI |
InChI=1S/2C7H7NO2.Mg/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2 |
InChI 键 |
ZIKGDWWRHXYIQQ-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N.C1=CC=C(C(=C1)C(=O)[O-])N.[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


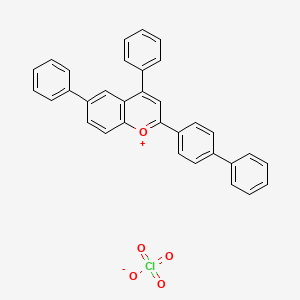
![[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium](/img/structure/B13825990.png)
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B13825998.png)
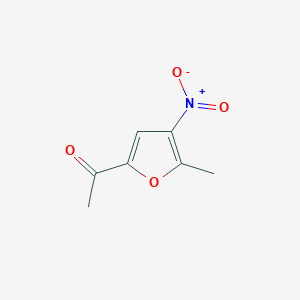
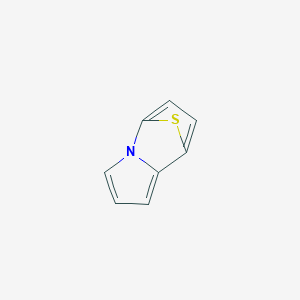
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826012.png)
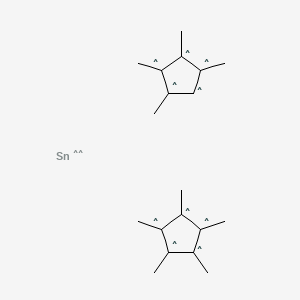
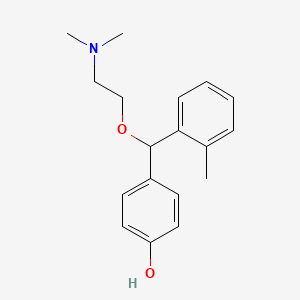
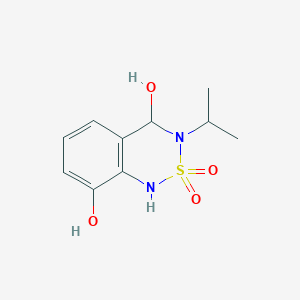

![(1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13826035.png)
![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B13826038.png)
